EGTA acetoxymethyl ester
Overview
Description
Mechanism of Action
Target of Action
The primary target of EGTA-AM is intracellular calcium ions (Ca2+) . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release .
Mode of Action
EGTA-AM is a membrane-permeable form of EGTA . It can be passively loaded into cells, where it is hydrolyzed by intracellular esterases to generate intracellular EGTA . As a chelator, EGTA-AM binds to Ca2+ ions, effectively reducing their concentration within the cell . This action alters the dynamics of calcium signaling within the cell .
Biochemical Pathways
By chelating intracellular Ca2+, EGTA-AM impacts various biochemical pathways that rely on calcium signaling . For instance, it can reduce the asynchronous excitatory postsynaptic currents (aEPSC) to 58.9 ± 8.1% of the control level .
Pharmacokinetics
EGTA-AM is a liquid or an oil at room temperature, which aids in its membrane permeability . Once inside the cell, it is hydrolyzed to produce intracellular EGTA
Result of Action
The chelation of Ca2+ by EGTA-AM leads to a decrease in intracellular calcium concentration . This can have various effects on the cell, depending on the specific roles of Ca2+ in that cell type. For example, in neurons, EGTA-AM has been shown to reduce the asynchronous excitatory postsynaptic currents .
Action Environment
The action of EGTA-AM can be influenced by various environmental factors. For instance, the efficiency of passive loading into cells may be affected by the temperature, as EGTA-AM is a liquid or an oil at room temperature . Additionally, the presence of esterases is required for the hydrolysis of EGTA-AM to EGTA within the cell .
Biochemical Analysis
Biochemical Properties
EGTA acetoxymethyl ester plays a significant role in biochemical reactions, particularly those involving calcium ions. As a Ca2+ chelator, this compound interacts with calcium ions, modulating their concentrations within cells . This ability to control calcium ion levels makes this compound a valuable tool in studying the effects of calcium on enzyme activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By modulating intracellular calcium levels, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to reduce the asynchronous excitatory postsynaptic currents (aEPSC) to 58.9 ± 8.1% of the control level .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with calcium ions. Upon entering cells, this compound is hydrolyzed by intracellular esterases to produce EGTA . This EGTA then binds to calcium ions, effectively reducing the concentration of free calcium within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is intrinsically a liquid or an oil at room temperature
Transport and Distribution
This compound can be passively loaded into cells . Once inside the cell, it is hydrolyzed to produce EGTA, which then interacts with calcium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
EGTA AM is synthesized by esterifying EGTA with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .
Industrial Production Methods
Industrial production of EGTA AM follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
EGTA AM primarily undergoes hydrolysis to release EGTA and acetoxymethyl groups. This hydrolysis can occur under physiological conditions, making EGTA AM useful for intracellular applications .
Common Reagents and Conditions
The hydrolysis of EGTA AM is typically carried out in aqueous solutions at physiological pH. The presence of esterases in cells can also facilitate this reaction .
Major Products Formed
The major products formed from the hydrolysis of EGTA AM are EGTA and acetoxymethyl alcohol .
Scientific Research Applications
EGTA AM is extensively used in various fields of scientific research:
Comparison with Similar Compounds
Similar Compounds
EDTA (ethylenediaminetetraacetic acid): Like EGTA, EDTA is a chelating agent but has a broader range of metal ion affinities.
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid): BAPTA is another calcium chelator with faster binding kinetics compared to EGTA.
Uniqueness of EGTA AM
EGTA AM is unique due to its membrane-permeable properties, allowing it to be used for intracellular applications. This makes it particularly useful for studies involving intracellular calcium dynamics .
Properties
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXVFXIDHCCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00244144 | |
Record name | Egta acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99590-86-0 | |
Record name | Egta acetoxymethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Egta acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does EGTA-AM enter cells and exert its calcium chelating effect?
A1: EGTA-AM is a membrane-permeant derivative of ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA). The acetoxymethyl ester groups allow it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active EGTA molecule within the cytoplasm. EGTA, with its high affinity for Ca2+, effectively binds free intracellular Ca2+, thus buffering its concentration [, , , ].
Q2: What is the difference in the effects of EGTA-AM compared to extracellular calcium chelators like EGTA?
A2: While extracellular EGTA chelates Ca2+ in the extracellular space, EGTA-AM specifically buffers intracellular Ca2+. This distinction allows researchers to dissect the roles of intra- and extracellular Ca2+ signaling in various cellular processes [, ].
Q3: How does EGTA-AM impact synaptic transmission?
A3: EGTA-AM, by buffering presynaptic Ca2+ transients, significantly affects synaptic transmission. It can reduce the amplitude and prolong the decay of Ca2+ transients, leading to changes in both synchronous and asynchronous neurotransmitter release [, , , ].
Q4: Can EGTA-AM affect spontaneous activity in neurons?
A4: Yes, studies show EGTA-AM can inhibit spontaneous miniature outward currents (SMOCs) in neurons, indicating a role of intracellular Ca2+ release in their generation []. Additionally, EGTA-AM can block asynchronous GABA release induced by tetanic stimulation in cultured hippocampal neurons [].
Q5: How does EGTA-AM impact long-term potentiation (LTP)?
A5: Research suggests that postinduction application of EGTA-AM can impair the establishment of late-phase LTP (L-LTP) in the developing visual system of Xenopus laevis tadpoles. This highlights the importance of postinduction NMDAR/Ca2+ signaling for L-LTP [].
Q6: What is the role of EGTA-AM in studying calcium-dependent cellular processes?
A6: By chelating intracellular Ca2+, EGTA-AM serves as a valuable tool for investigating the role of Ca2+ in various cellular processes, including:
- Muscle contraction and relaxation: []
- Cell death pathways: []
- Gap junctional intercellular communication: []
- Hormone and neurotransmitter release: [, ]
- Regulation of synaptic plasticity: [, , ]
Q7: Does EGTA-AM have differential effects in young and aged neurons?
A7: Interestingly, EGTA-AM exhibits differential effects on synaptic transmission in young and aged hippocampal neurons. While it has minimal effects in young slices, it enhances field EPSPs in aged slices, suggesting age-related alterations in intracellular Ca2+ regulation [].
Q8: Can EGTA-AM be used to study the role of calcium in cell death?
A8: Yes, studies have shown that chelating intracellular Ca2+ with EGTA-AM can protect cells from oxidant-induced death []. This protection might be linked to Bcl-2's ability to modulate intracellular Ca2+ homeostasis and increase mitochondrial Ca2+ storage capacity [].
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